U-theraphotoxin-Aju1a
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
FTCAISCDIKVNGKPCKGSGEKKCSGGWSCKFNVCVKV |
Origin of Product |
United States |
Discovery and Initial Characterization of U Theraphotoxin Aju1a
Source Organism: Avicularia juruensis and Venom Collection Methodologies
U-theraphotoxin-Aju1a is a natural peptide isolated from the venom of the tarantula Avicularia juruensis, a species belonging to the Theraphosidae family. nih.govfrontiersin.org This spider, commonly known as the Amazonian Pink Toe spider, is primarily found in South America, with its habitat spanning across Brazil, Ecuador, Peru, and Colombia. scielo.br Specimens of A. juruensis used for venom studies have been collected in regions such as Porto Velho and Monte Negro in Rondônia, Brazil. biorxiv.org
In laboratory settings, these spiders are maintained under controlled temperature conditions, typically between 24 and 26°C, and fed a diet of cockroaches. biorxiv.org The collection of venom is a critical step for subsequent analysis. The primary method employed for extracting venom from A. juruensis is electrical stimulation. nih.govbiorxiv.org This technique involves applying a mild electrical current to the chelicerae of the spider, which induces the release of venom into a collection apparatus, such as a glass capillary tube. plos.org The collected crude venom is then pooled, often freeze-dried, and stored at low temperatures to preserve its components for analysis. plos.org
Chromatographic Purification Strategies for this compound from Crude Venom
The isolation of this compound from the complex mixture of proteins, peptides, and other molecules present in crude venom requires sophisticated separation techniques. The principal method used is reverse-phase high-performance liquid chromatography (RP-HPLC). scielo.brbiorxiv.org
The process begins with the preparation of the crude venom, which is resuspended in an acidic aqueous solution, commonly 0.1% trifluoroacetic acid (TFA) containing 10% acetonitrile (B52724) (CH3CN). nih.govfrontiersin.org Any insoluble material is removed by centrifugation. nih.govfrontiersin.org The resulting supernatant, containing the soluble venom components, is then subjected to RP-HPLC. nih.govfrontiersin.org
A semi-preparative C18 column is typically used for the fractionation. nih.govbiorxiv.org The separation is achieved by applying a linear gradient of an organic solvent, such as acetonitrile, in an acidified water mobile phase (typically containing 0.05% TFA). nih.govbiorxiv.org The components of the venom are eluted based on their hydrophobicity, allowing for the separation of the crude venom into numerous distinct fractions. nih.govfrontiersin.org The fraction containing this compound, which elutes at a specific retention time, is collected for further purification and characterization. nih.govfrontiersin.org In some studies, the fraction containing the peptide of interest was rechromatographed under similar conditions to ensure its homogeneity. nih.govfrontiersin.org
| Purification Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) scielo.brbiorxiv.org |
| Column | Semi-preparative Jupiter® C18 nih.govbiorxiv.org |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in water nih.govbiorxiv.org |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% or 0.10% TFA nih.govbiorxiv.org |
| Gradient | Linear gradient from solution A to 80% solution B over 50-60 minutes nih.govbiorxiv.org |
| Flow Rate | 1.5 mL/minute biorxiv.org |
Mass Spectrometric Characterization and Initial Molecular Identification of this compound
Following purification, mass spectrometry is employed to determine the precise molecular weight and sequence of the isolated peptide. For this compound, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) was utilized. scielo.br
This analysis revealed that this compound has a molecular mass of 4005.83 Da. nih.govscielo.bruniprot.org Further characterization through de novo sequencing, which determines the amino acid sequence directly from the mass spectrometry data, established that this compound is a peptide composed of 38 amino acids. scielo.bruniprot.org The peptide features three disulfide bonds, which form an inhibitory cystine knot (ICK) motif, a structural feature common to many spider toxins. scielo.brresearchgate.net
| Mass Spectrometry Data for this compound | |
| Technique | MALDI-TOF/MS scielo.br |
| Molecular Mass (Da) | 4005.83 nih.govscielo.bruniprot.org |
| Amino Acid Residues | 38 scielo.bruniprot.org |
| Structural Motif | Inhibitory Cystine Knot (ICK) scielo.brresearchgate.net |
Nomenclature and Historical Context of this compound (Juruin) Discovery
The naming of this compound follows a standardized nomenclature system for spider toxins. nih.gov In this system, "U" indicates an unclassified toxin, "theraphotoxin" refers to its origin from a theraphosid spider, "Aju" is an abbreviation for the species Avicularia juruensis, and "1a" denotes it as the first toxin of its type identified from this species. nih.gov
In the context of its discovery, this compound is also referred to by the alternative name "Juruin". nih.govscielo.bruniprot.org This name was proposed in reference to the species name, juruensis, as it was the first peptide to be fully characterized from this particular spider's venom. nih.gov
The research that identified Juruin also uncovered a suite of other related peptides in the venom of A. juruensis. nih.govresearchgate.net These peptides, collectively termed "juruentoxins," all fall within a molecular weight range of 3.5 to 4.5 kDa. nih.govresearchgate.net The discovery of Juruin and its fellow juruentoxins highlighted the molecular diversity within the venom of a single spider species and provided a basis for further investigation into the structure and function of these novel compounds. nih.gov
| Identified Peptides from Avicularia juruensis Venom | Molecular Mass (Da) | Nomenclature |
| Juruin | 4005.83 | This compound nih.gov |
| Juruentoxin | 4011.93 | U-theraphotoxin-Aju2a nih.gov |
| Juruentoxin | 4033.16 | U-theraphotoxin-Aju3a nih.gov |
| Juruentoxin | 3506.86 | U-theraphotoxin-AjuT4a nih.gov |
| Juruentoxin | 3599.07 | U-theraphotoxin-AjuT5a nih.gov |
| Juruentoxin | 3629.692 | U-theraphotoxin-AjuT6a nih.gov |
| Juruentoxin | 4004.47 | U-theraphotoxin-AjuT7a nih.gov |
| Juruentoxin | 4252.50 | U-theraphotoxin-Aju8a nih.gov |
| Juruentoxin | 4319.79 | U-theraphotoxin-Aju9a nih.gov |
| Juruentoxin | 4252.30 | U-theraphotoxin-Aju10a nih.gov |
| Juruentoxin | 4319.94 | U-theraphotoxin-Aju11a nih.gov |
Primary Structural Elucidation and Molecular Classification of U Theraphotoxin Aju1a
Amino Acid Sequencing and Disulfide Bond Connectivity Analysis of U-theraphotoxin-Aju1a
The primary structure of this compound, also referred to as Juruin, has been determined through sequencing techniques. The arrangement of its amino acid residues provides the foundational information for understanding its structure and function.
The amino acid sequence of this compound reveals the presence of multiple cysteine residues, which are critical for the formation of its three-dimensional structure through disulfide bonds. Sequence alignment with other well-characterized toxins indicates a conserved pattern of cysteine residues, suggesting an equivalent folding and disulfide bridge pattern. frontiersin.org This is characteristic of the Inhibitory Cystine Knot (ICK) motif, which imparts significant stability to the molecule. The disulfide connectivity is inferred to follow the typical ICK pattern of CysI-CysIV, CysII-CysV, and CysIII-CysVI.
Table 1: Amino Acid Sequence of this compound (Juruin)
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|---|---|
| 1 | G | 11 | K | 21 | C | 31 | K |
| 2 | C | 12 | C | 22 | K | 32 | C |
| 3 | L | 13 | A | 23 | W | 33 | K |
| 4 | P | 14 | G | 24 | C | 34 | I |
| 5 | A | 15 | V | 25 | K | 35 | I |
| 6 | G | 16 | T | 26 | I | 36 | K |
| 7 | K | 17 | Q | 27 | I | 37 | V |
| 8 | P | 18 | K | 28 | K | 38 | - |
| 9 | C | 19 | I | 29 | V | ||
| 10 | A | 20 | P | 30 | C |
Note: The sequence data is compiled from publicly available scientific resources.
Identification and Significance of the Inhibitory Cystine Knot (ICK) Motif in this compound
A defining structural feature of this compound is the presence of an Inhibitory Cystine Knot (ICK) motif. This motif is a highly stable and compact structural scaffold characterized by three interlocking disulfide bonds. frontiersin.org
The ICK architecture consists of a ring formed by two disulfide bridges and the intervening backbone segments, which is threaded by a third disulfide bond. This arrangement confers exceptional stability to the peptide, making it resistant to chemical and thermal denaturation as well as enzymatic degradation. The presence of the ICK motif is a common feature among many spider venom toxins and is crucial for their biological activity, as it maintains the correct orientation of key residues for target interaction.
Phylogenetic and Homology-Based Classification of this compound within Theraphotoxin Families
The classification of this compound within the vast landscape of spider toxins is achieved through phylogenetic analysis and homology-based comparisons. These methods rely on the similarities in amino acid sequences between different toxins.
Sequence alignment studies have demonstrated that this compound shares a significant degree of similarity with other theraphotoxins, particularly those from other tarantula species. researchgate.net For instance, it exhibits high sequence identity with U3-theraphotoxin-Cj1a from the spider Chilobrachys jingzhao. researchgate.net This homology suggests a common evolutionary origin and likely similar three-dimensional folds.
Based on these sequence similarities and the shared ICK structural motif, this compound is classified within a specific group of theraphotoxins. The family Theraphosidae, to which Avicularia juruensis belongs, is known for producing a diverse array of venom peptides. researchgate.net The study of toxins like this compound contributes to the broader understanding of the evolutionary relationships between different toxin families and the diversification of venom components in spiders. plos.orgmdpi.com While detailed phylogenetic trees for all theraphotoxins are continually being refined, the available data firmly places this compound among the ICK-containing toxins of the Theraphosidae family.
Table 2: Homologous Theraphotoxins to this compound
| Toxin Name | Organism | UniProt Accession Number |
|---|---|---|
| U3-theraphotoxin-Cj1a | Chilobrachys jingzhao | B1P1A5 |
| U1-theraphotoxin-Ba1b | Brachypelma ruhnaui | P85504 |
| U1-theraphotoxin-Bs1a | Brachypelma smithi | P49265 |
| U1-theraphotoxin-Asp1b | Aphonopelma californicum | P61510 |
| U1-theraphotoxin-Lp1b | Lasiodora parahybana | P61506 |
This table provides a non-exhaustive list of toxins with significant sequence homology to this compound, highlighting its relationship within the broader theraphotoxin family. researchgate.net
Structural Biology and Conformational Analysis of U Theraphotoxin Aju1a
Homology Modeling and Three-Dimensional Structure Prediction of U-theraphotoxin-Aju1a
The three-dimensional structure of this compound, also known as Juruin, has been elucidated through homology modeling. This computational approach leverages the known structures of homologous proteins as templates to predict the structure of a target protein. Given that the experimental determination of protein structures through methods like X-ray crystallography or NMR spectroscopy can be time-consuming, homology modeling offers a reliable alternative, especially for proteins that are part of well-characterized families.
The process of building a homology model for this compound involves several key steps. Initially, the amino acid sequence of this compound is aligned with the sequences of structurally known theraphotoxins. Based on this alignment, a three-dimensional model is constructed. This model is then refined to optimize its stereochemistry and energy, resulting in a plausible and stable conformation.
The predicted structure of this compound reveals a compact, globular fold characterized by the presence of an inhibitory cystine knot (ICK) motif. This motif is a hallmark of many spider venom peptides and is defined by three disulfide bridges that create a highly stable and constrained structure. The ICK motif is crucial for the peptide's resistance to proteolysis and thermal denaturation, contributing to its efficacy as a toxin. The ribbon structure of the modeled Juruin showcases this knotted core, which is essential for its biological activity.
Comparative Structural Analysis of this compound with Cognate Theraphotoxins (e.g., U1-theraphotoxin-Ba1a, U3-theraphotoxin-Cj1a)
Comparative structural analysis provides valuable insights into the structure-function relationships of theraphotoxins. By comparing the three-dimensional structure of this compound with its cognates, researchers can identify conserved structural features as well as regions of variability that may account for differences in their biological activities.
While detailed structural information for U3-theraphotoxin-Cj1a is not as readily available in public databases, it is expected to share the conserved ICK fold observed in other U-theraphotoxins. A comparative analysis would likely focus on the surface-exposed residues and loop conformations to understand any functional divergence.
Influence of Post-Translational Modifications (e.g., C-terminal Amidation) on this compound Structural Stability
Post-translational modifications (PTMs) are common in venom peptides and can significantly impact their structure, stability, and biological activity. One such modification is C-terminal amidation, where the C-terminal carboxylic acid is converted to an amide. This modification is known to play a crucial role in the structural integrity and function of many bioactive peptides.
For theraphotoxins and other spider-derived gating modifier toxins, the C-terminus has been shown to be a determinant of stability. nih.gov Studies on various gating modifier toxins have revealed that the length and interactions of the C-terminal tail with the hydrophobic patch on the peptide's surface can enhance stability against thermal degradation, pH-dependent hydrolysis, and proteolysis. nih.gov
Biological Activities and Phenotypic Characterization of U Theraphotoxin Aju1a
Antifungal Activity Spectrum and Potency of U-theraphotoxin-Aju1a
This compound, a peptide toxin isolated from the venom of the Avicularia juruensis tarantula, has demonstrated notable antifungal properties. uniprot.org Research into its biological activities reveals a strong and specific spectrum of action against various fungal species, while showing a lack of efficacy against bacteria. uniprot.org
This compound exhibits potent antifungal activity against a range of Candida species, which are known to cause opportunistic infections in humans. uniprot.orgnih.gov The compound's efficacy is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. This compound has a consistent MIC range of 2.5-5 µM against several clinically relevant Candida species. uniprot.org This includes Candida albicans, Candida krusei, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Candida guilliermondii. uniprot.org
Table 1: Antifungal Activity of this compound against Candida Species
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | MDM8 | 2.5-5 µM |
| Candida albicans | IOC 45588 | 2.5-5 µM |
| Candida krusei | IOC 4559 | 2.5-5 µM |
| Candida glabrata | IOC 45658 | 2.5-5 µM |
| Candida parapsilosis | IOC 456416 | 2.5-5 µM |
| Candida tropicalis | IOC 45608 | 2.5-5 µM |
In addition to its effects on yeast-like fungi, this compound shows activity against filamentous fungi. Specifically, it has been tested against Aspergillus niger, a common mold. uniprot.org The MIC value for its activity against Aspergillus niger is reported to be in the range of 5-10 µM. uniprot.org However, the toxin was found to lack antifungal activity against the entomopathogenic fungus Beauveria bassiana. uniprot.org
The antimicrobial activity of this compound appears to be specific to fungi, as it has been found to have no antibacterial effect. uniprot.org Studies have shown a lack of activity against both Gram-positive and Gram-negative bacteria. uniprot.org
Table 2: Antibacterial Activity Screening of this compound
| Bacterial Species | Gram Stain | Activity |
|---|---|---|
| Micrococcus luteus | Positive | No effect |
| Staphylococcus epidermidis | Positive | No effect |
| Staphylococcus aureus | Positive | No effect |
| Escherichia coli | Negative | No effect |
Assessment of Hemolytic Activity of this compound on Erythrocytes
A crucial aspect of evaluating the biological profile of a toxin is its effect on mammalian cells, often assessed through its hemolytic activity—the ability to rupture red blood cells (erythrocytes). nih.gov this compound has been evaluated for this property and was found to have no hemolytic activity against human erythrocytes. uniprot.org This suggests a degree of selectivity for fungal cell membranes over mammalian erythrocyte membranes. uniprot.org
Putative Ion Channel Modulatory Activities of this compound and Related Theraphotoxins
This compound is classified as a probable ion channel inhibitor. uniprot.org This classification is based on similarity to other theraphotoxins, which are well-documented as modulators of voltage-gated ion channels (VGICs). uniprot.orgnih.govresearchgate.net These channels, including sodium (NaV), potassium (KV), and calcium (CaV) channels, are crucial for a wide range of physiological processes. nih.govmdpi.commdpi.com
Theraphotoxin peptides often act as gating modifiers. nih.govfrontiersin.org Rather than blocking the ion pore directly, these toxins typically interact with the voltage-sensor (VS) modules of the channel. nih.govresearchgate.net The VS module is a component of the channel that responds to changes in membrane potential, controlling the opening (activation) and closing (inactivation) of the ion pore. nih.gov By binding to the VS, often to a specific region known as the S3b-S4 paddle motif, these toxins can "trap" the voltage sensor in a particular conformation. nih.gov
For instance, the related μ-theraphotoxin Pn3a is a potent inhibitor of the CaV3.3 T-type calcium channel. nih.govnih.gov It modifies the channel's gating by shifting the voltage-dependence of activation, thereby decreasing the current that flows through the channel at normal activation potentials. nih.gov This mechanism of action, targeting the channel's voltage-sensing machinery, is a recognized phenomenon for theraphotoxins interacting with various ion channels, including KV and CaV channels. nih.gov Given its classification, this compound is presumed to function through a similar mechanism, impairing ion channels, which may contribute to its biological activities. uniprot.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Insights into U Theraphotoxin Aju1a Action
Exploration of Cellular and Molecular Targets of U-theraphotoxin-Aju1a in Fungal Pathogens
This compound, an antifungal peptide also known as Juruin, has been identified as having activity against fungal pathogens. researchgate.netfrontiersin.org Research has primarily focused on its effects on Candida species, establishing these fungi as key cellular targets. researchgate.net The precise molecular targets within these fungal cells have not been definitively elucidated. However, based on the known actions of related toxins and other membrane-active antifungal peptides, it is widely inferred that the primary molecular target is the fungal cell membrane. frontiersin.orgnih.gov The toxin's interaction with the membrane is thought to be a critical step in its antifungal mechanism. This is supported by the common strategy of venom-derived peptides that target ion channels or create pores in cellular membranes. frontiersin.org
Hypothesized Mechanisms of Antifungal Action of this compound
While the exact antifungal mechanism of this compound is still under investigation, several hypotheses have been proposed based on its peptide nature and the actions of similar compounds. The leading hypothesis centers on the disruption of the fungal plasma membrane's integrity. nih.gov This could occur through one or more of the following processes:
Pore Formation: The peptide may aggregate on the surface of the fungal membrane and insert itself into the lipid bilayer, forming transmembrane pores or channels. This would disrupt the selective permeability of the membrane, leading to an uncontrolled flux of ions and essential small molecules, ultimately causing cell lysis.
Ion Channel Disruption: this compound could interact with and modulate endogenous ion channels present in the fungal membrane. Disruption of normal ion homeostasis is a known mechanism of cell death.
Membrane Destabilization: The toxin might interact with specific components of the fungal membrane, such as ergosterol (B1671047) or specific phospholipids, leading to a loss of structural integrity without forming discrete pores. This "carpet-like" mechanism involves the peptide coating the membrane surface and disrupting its curvature and stability.
These proposed mechanisms are not mutually exclusive and may act in concert to exert the potent fungicidal activity observed with this peptide. frontiersin.org The lack of hemolytic activity against human erythrocytes suggests a degree of selectivity for fungal membranes over mammalian ones. frontiersin.org
Investigation of Ion Channel Modulation by this compound via Electrophysiological Approaches (Inferred from family context)
Direct electrophysiological studies on this compound are limited. However, its classification as a theraphotoxin allows for informed inferences based on the well-documented actions of other members of this toxin family on voltage-gated ion channels. nih.govmdpi.comscielo.br Theraphotoxins are renowned as potent gating modifiers of voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels. nih.govcore.ac.uk They typically bind to the voltage-sensor domains (VSDs) of these channels, altering their response to changes in membrane potential. nih.govresearchgate.net This interaction, often described as "voltage-sensor trapping," can hold the channel in a specific conformational state (resting, activated, or inactivated), thereby modifying its gating kinetics. researchgate.net
Members of the theraphotoxin family exhibit remarkable specificity for different ion channel subtypes, a trait that is crucial for their biological function and their utility as pharmacological tools. By analogy, this compound is also expected to display a unique profile of channel subtype selectivity.
For instance, the related µ-theraphotoxin-Pn3a is a highly selective inhibitor of the CaV3.3 T-type calcium channel, showing over 100-fold lower potency against other T-type isoforms like CaV3.1 and CaV3.2. nih.govnih.gov It also demonstrates activity against various NaV channels, though with differing potencies. nih.gov Similarly, β-theraphotoxin-Cj2a (also known as JZTX-V) shows a much stronger inhibitory effect on the skeletal muscle sodium channel, NaV1.4, compared to other NaV subtypes. mdpi.com This high degree of specificity arises from subtle differences in the amino acid sequences of the channel's toxin-binding sites. nih.gov
Table 1: Inferred Selectivity of Theraphotoxins for Voltage-Gated Ion Channel Subtypes
| Toxin | Primary Target Subtype | Other Affected Subtypes | Reference |
|---|---|---|---|
| µ-theraphotoxin-Pn3a | CaV3.3 | NaV1.1-1.4, NaV1.6, NaV1.7, CaV1.2, CaV1.3, CaV2.1, CaV2.2 | nih.govnih.gov |
| β-theraphotoxin-Cj2a (JZTX-V) | NaV1.4 | TTX-S and TTX-R Na+ currents, hNaV1.3, hNaV1.5, hNaV1.7 | mdpi.com |
Theraphotoxins modulate ion channel function primarily by altering their gating kinetics—the processes of activation and inactivation that control ion flow in response to voltage changes. core.ac.uknih.gov
Inactivation: The process of channel inactivation is also a common target. Some toxins slow or remove inactivation, leading to a persistent ion current during depolarization. nih.gov Other theraphotoxins, such as JZTX-V, have been shown to shift the steady-state inactivation curve of certain sodium channels in the hyperpolarizing direction, meaning the channels become inactivated at more negative potentials and are less available to open. mdpi.com
These modulatory effects are a direct consequence of the toxin binding to and stabilizing specific conformations of the channel's voltage sensors. researchgate.net It is highly probable that this compound employs similar mechanisms to modulate ion channels, which may contribute to its antifungal activity by disrupting the target cell's membrane potential and signaling.
Table 2: Inferred Modulatory Effects of Theraphotoxins on Channel Gating Kinetics
| Toxin | Target Channel | Effect on Activation | Effect on Inactivation | Reference |
|---|---|---|---|---|
| µ-theraphotoxin-Pn3a | CaV3.3 | Depolarizing shift in voltage-dependence | No significant effect reported | nih.govnih.gov |
| β-theraphotoxin-Cj2a (JZTX-V) | Na+ channels (rat DRG cells) | Depolarizing shift | Hyperpolarizing shift | mdpi.com |
| β-theraphotoxin-Cj2a (JZTX-V) | rNaV1.4 | Hyperpolarizing shift (~3 mV) | No significant shift reported | mdpi.com |
Structure Activity Relationship Sar Studies and Functional Determinants of U Theraphotoxin Aju1a
Role of Disulfide Bonds in U-theraphotoxin-Aju1a Function and Stability
The remarkable stability and biological activity of this compound are largely attributed to its three-dimensional structure, which is maintained by a specific arrangement of disulfide bonds. These bonds form a characteristic motif known as the inhibitor cystine knot (ICK). The ICK motif is a common feature in many spider venom peptides and is defined by a pseudo-knot created by three disulfide bridges. In this arrangement, a ring is formed by two disulfide bonds and the intervening backbone, and a third disulfide bond passes through this ring. nih.govresearchgate.net
This intricate network of disulfide bonds confers exceptional stability to the peptide, making it resistant to chemical and thermal denaturation as well as enzymatic degradation. nih.gov The disulfide bonds in the ICK scaffold are crucial for maintaining the correct folding of the peptide, which is essential for its biological activity. acs.org The compact hydrophobic core formed by the cystine knot is a key feature that contributes to the stability of these toxins. nih.gov
Studies on a related theraphotoxin, U-theraphotoxin-Pv1a_1, have shown that the formation of disulfide bridges leads to a conformational change that reduces the hydrophobicity of the peptide, which is indicative of proper folding and is linked to its biological activity. nih.gov The correct pairing of cysteine residues to form the three disulfide bonds is critical; incorrect pairing can lead to misfolded and inactive peptides. nih.gov Therefore, the disulfide bonds in this compound are not merely structural elements but are fundamental to its function, ensuring the precise spatial arrangement of key amino acid residues required for target interaction.
Identification of Key Amino Acid Residues and Structural Motifs Governing this compound Biological Activity
While the disulfide bonds provide a stable scaffold, the specific biological activity of this compound is determined by the identity and spatial arrangement of its amino acid residues. SAR studies on related spider toxins have identified key residues and motifs that are crucial for their interaction with ion channels and other biological targets.
For instance, in other theraphotoxins that target voltage-gated sodium (NaV) channels, specific hydrophobic and charged residues have been identified as being critical for both potency and selectivity. nih.gov Alanine scanning mutagenesis, a technique where individual amino acids are replaced with alanine, has been instrumental in identifying these key residues. For example, in the spider toxin HwTx-IV, residues E1, E4, F6, and Y33 have been shown to be important for its affinity to the NaV1.7 channel. frontiersin.org Similarly, for GpTx-1, residues F5, M6, S24, H27, W29, K31, Y32, and F34 are essential for its activity. nih.gov
In the case of δ-atracotoxins, another family of spider venom peptides, specific residues have been implicated in their toxicity to mammals and insects. For example, the substitution of tyrosine at position 22 in δ-atracotoxin-Mg1a with lysine (B10760008) reduces its mammalian activity, while substitutions at positions 22 and 26 affect its insecticidal activity. nih.gov These findings suggest that specific residues, often located in the loops between the cysteine residues of the ICK motif, form the bioactive surface of the toxin that interacts with its target.
For this compound, which has been reported to have antifungal activity, it is likely that a specific constellation of amino acid residues on its surface is responsible for this biological function. The electrostatic potential of the molecular surface, particularly the distribution of charged residues, is thought to play a significant role. For example, the related peptide Juruin (Aju1a) exhibits a region of maximum positive charge localization which may be important for its interaction with fungal membranes. researchgate.net
Rational Design Principles for this compound Analogues for Enhanced Specificity or Potency
The knowledge gained from SAR studies provides a foundation for the rational design of this compound analogues with improved properties, such as enhanced specificity for a particular target or increased potency. The goal of rational design is to make targeted modifications to the peptide's structure to optimize its function.
One common strategy is to substitute key amino acid residues identified through SAR studies. For example, replacing residues that contribute to off-target effects can improve selectivity. In the case of GpTx-1, the F5A mutant showed enhanced selectivity over the NaV1.4 channel. nih.gov Similarly, introducing non-natural amino acids can lead to analogues with improved potency. nih.gov
Another approach involves modifying the peptide's surface charge and hydrophobicity to enhance its interaction with the cell membrane and its target. Reducing the negative charge at the N-terminus or in the loops of some spider peptides has been shown to improve their inhibition of NaV channels by increasing their affinity for the cell membrane. frontiersin.org
Furthermore, computational modeling and molecular docking studies can be used to predict how specific mutations will affect the toxin's structure and its interaction with its target. frontiersin.orgnih.gov This in silico approach can guide the design of new analogues and reduce the number of peptides that need to be synthesized and tested experimentally.
By combining insights from SAR studies, computational modeling, and chemical synthesis, it is possible to engineer this compound analogues with tailored biological activities. These rationally designed peptides could have potential applications as novel therapeutic agents or as pharmacological tools for studying their biological targets.
Biosynthesis, Gene Expression, and Evolutionary Aspects of U Theraphotoxin Aju1a
Transcriptomic and Proteomic Profiling of Avicularia juruensis Venom Gland
The biosynthesis of U-theraphotoxin-Aju1a, like other venom peptides, is a complex process orchestrated within the venom glands of Avicularia juruensis. The application of "omics" technologies, particularly transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins), has been instrumental in dissecting the molecular composition of this spider's venom.
Initial studies on the venom of A. juruensis led to the identification of a family of Inhibitory Cystine Knot (ICK) toxins, collectively named juruentoxins, to which this compound (also referred to as Juruin) belongs. These peptides are characterized by a specific arrangement of disulfide bonds that confer significant stability. Mass spectrometry analysis of the venom revealed the presence of at least eleven of these antimicrobial peptides, with molecular weights ranging from 3.5 to 4.5 kDa.
More detailed transcriptomic and proteomic analyses have begun to quantify the expression levels of different gene families within the venom gland. A notable study identified that a significant portion of the venom gland's genetic expression is dedicated to producing enzymes. For instance, transcripts encoding for neprilysins, a type of metalloendopeptidase, were found to constitute a substantial 34.6% of the gene expression related to toxins. These enzymes are thought to act as "spreading factors" by degrading the extracellular matrix of the prey, thereby facilitating the penetration and action of other neurotoxins in the venom.
While a complete quantitative profile of all toxin families in A. juruensis venom is still under investigation, the available data indicates a venom composition rich in both enzymatic proteins and smaller peptide toxins. The table below summarizes the currently identified major gene families and their relative abundance based on transcriptomic data.
| Gene/Toxin Family | Primary Function | Relative Abundance in Transcriptome (%) | Supporting Evidence |
|---|---|---|---|
| Neprilysins | Metalloprotease (spreading factor) | 34.6 | Transcriptomic and proteomic identification |
| Juruentoxins (ICK Peptides) | Antimicrobial, likely neurotoxic | Not yet quantified | Proteomic identification and characterization |
Evolutionary Trajectory of Theraphotoxins from Ancestral Defensin-like Peptides
The evolutionary origin of the vast arsenal (B13267) of spider venom toxins, including the theraphotoxin family, is a subject of intense scientific inquiry. A prevailing hypothesis, supported by growing evidence, suggests that many of these toxins, particularly those with an Inhibitory Cystine Knot (ICK) motif like this compound, have evolved from ancestral defensin-like peptides. Defensins are a class of small, cysteine-rich cationic peptides that play a crucial role in the innate immune system of a wide range of organisms, from insects to humans, primarily by combating microbial infections.
The structural scaffold of defensins, characterized by a specific pattern of disulfide bonds, is remarkably similar to that of ICK toxins. This structural conservation provides a plausible evolutionary blueprint for the development of neurotoxins. The proposed evolutionary pathway involves a process of gene duplication and neofunctionalization. An ancestral gene encoding a defensin-like peptide likely underwent duplication, creating a redundant copy. This new gene, freed from the selective pressures of its original antimicrobial function, could then accumulate mutations. Over millions of years, natural selection would have favored mutations that conferred a new function, such as the ability to interact with ion channels in the nervous system of prey or predators. This evolutionary tinkering ultimately led to the emergence of potent and specific neurotoxins.
Phylogenetic studies suggest that the recruitment of ICK toxins into the spider venom arsenal was an ancient event, occurring approximately 300 million years ago. More recent research has even traced the origin of all disulfide-rich spider venom peptides to a single "primordial knot," which has been named 'Adi Shakti'. This ancestral molecule, present in the common ancestor of modern spiders around 375 million years ago, is believed to have given rise to the incredible diversity of spider toxins seen today through a process of repeated gene duplication and functional diversification. The conservation of the core structural fold, despite extensive sequence divergence, is a testament to the robustness and adaptability of this molecular scaffold.
Comparative Genomics and Proteomics of Theraphosid Spider Venoms to Understand this compound Diversity
To fully appreciate the unique characteristics of this compound, it is essential to place it within the broader context of theraphosid spider venoms. Comparative genomics and proteomics allow researchers to analyze and contrast the venom components of different tarantula species, revealing insights into the evolutionary pressures that have shaped toxin diversity. By aligning the amino acid sequences of related toxins, it is possible to identify conserved regions that are crucial for their structure and function, as well as variable regions that may contribute to their specific activities.
This compound belongs to the ICK family of peptides, which are widespread in spider venoms. These toxins are known to target a variety of ion channels, including those for sodium, potassium, and calcium, which are fundamental for nerve and muscle function. The subtle variations in the amino acid sequences of different U-theraphotoxins can lead to significant differences in their potency and selectivity for these ion channels.
For example, a comparison of this compound with other U-theraphotoxins from different theraphosid species reveals both conserved cysteine residues, which form the characteristic ICK scaffold, and variations in the intervening amino acid loops. These loop regions are often responsible for the specific interactions with target ion channels. The table below presents a comparative analysis of this compound and a selection of other U-theraphotoxins, highlighting their sequence similarities and known functional targets.
| Toxin Name | Species of Origin | Sequence Similarity to this compound (%) | Known/Predicted Target | Primary Function |
|---|---|---|---|---|
| This compound (Juruin) | Avicularia juruensis | 100 | Not fully characterized | Antifungal |
| U1-theraphotoxin-Piv1a | Poecilotheria vittata | Moderate | Insect voltage-gated sodium channels | Insecticidal |
| U1-theraphotoxin-Cg1a | Chilobrachys guangxiensis | Moderate | Voltage-gated potassium channels | Neurotoxic |
| U1-theraphotoxin-Hh1a | Haplopelma huwenum | Low | Voltage-gated calcium channels | Neurotoxic |
This comparative approach not only helps in understanding the structure-function relationships of this compound but also provides a roadmap for biodiscovery. By identifying the key amino acid residues responsible for specific activities, scientists can potentially engineer novel peptides with enhanced potency or selectivity for desired therapeutic or insecticidal applications. The vast and largely untapped diversity of theraphosid venoms represents a rich source for the discovery of new pharmacological tools and potential drug leads.
Advanced Research Methodologies Applied to U Theraphotoxin Aju1a Investigation
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination (Inferred from related toxin studies)
While a specific high-resolution NMR structure for U-theraphotoxin-Aju1a is not publicly available, the methodology is a cornerstone in the study of similar theraphotoxins and other venom peptides. NMR spectroscopy is instrumental in determining the three-dimensional structure of peptides in solution, which closely mimics their native physiological environment. For toxins rich in disulfide bonds, such as this compound, NMR is critical for defining the inhibitor cystine knot (ICK) motif, a common structural feature that confers significant stability to these molecules.
The process typically involves expressing and purifying isotopically labeled (¹⁵N and ¹³C) peptide. A series of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are then performed to assign proton and carbon resonances and to measure through-bond and through-space correlations between atoms. These correlations provide the distance constraints and dihedral angles that are used as inputs for computational algorithms to calculate a family of structures consistent with the experimental data. This approach reveals the precise folding of the peptide, the spatial arrangement of amino acid residues, and the connectivity of the disulfide bridges, which in the case of this compound are established between Cys3-Cys24, Cys7-Cys30, and Cys16-Cys35. uniprot.org
| NMR Technique | Information Obtained | Relevance to this compound Structure |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three chemical bonds. | Helps in identifying adjacent amino acid residues in the peptide chain. |
| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system of an amino acid residue. | Facilitates the complete assignment of protons for each amino acid. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. | Provides the crucial distance constraints for calculating the 3D structure. |
Patch-Clamp Electrophysiology for Detailed Ion Channel Characterization
Patch-clamp electrophysiology is the definitive method for studying the effects of toxins on ion channels. nih.gov This technique allows for the direct measurement of ion currents flowing through single or populations of ion channels in a cell membrane. While specific patch-clamp data for this compound is not detailed in the provided results, the methodology is central to characterizing the activity of theraphotoxins, which are often potent ion channel modulators. nih.gov
In a typical experiment, a glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This electrical isolation allows for the recording of minute currents. Different configurations of the patch-clamp technique (whole-cell, inside-out, outside-out) can be used to investigate how a toxin like this compound affects channel properties such as activation, inactivation, and conductance. This provides invaluable information on the toxin's potency, selectivity, and mechanism of action at the molecular level. Automated patch-clamp systems have also been developed to increase the throughput of these detailed electrophysiological studies.
| Patch-Clamp Configuration | Experimental Setup | Information Gained on Toxin-Channel Interaction |
| Whole-Cell | The cell membrane within the pipette is ruptured, allowing for recording of currents from the entire cell. | Provides an overview of the toxin's effect on the total population of a specific ion channel. |
| Inside-Out | A patch of the membrane is excised with the intracellular surface facing the bath solution. | Allows for the study of how intracellular domains of the channel are affected by the toxin or other molecules. |
| Outside-Out | A patch of the membrane is excised with the extracellular surface facing the bath solution. | Ideal for studying the direct interaction of extracellularly applied toxins with the ion channel. |
Advanced Mass Spectrometry Techniques in Peptide Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool in the initial discovery, characterization, and quantification of venom peptides like this compound. The molecular mass of this compound has been determined to be 4005.83 Da using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. uniprot.org
Modern MS techniques, often coupled with liquid chromatography (LC-MS/MS), provide a wealth of information. nih.gov In the context of theraphotoxin research, these methods are used for:
Venom Profiling: Rapidly identifying the array of peptides present in crude venom.
Peptide Sequencing: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.
Post-Translational Modifications: Identifying modifications such as amidation or disulfide bridges. For instance, the loss of 6 Da in mass spectrometric analysis of oxidized versus reduced forms of a related theraphotoxin confirmed the presence of three disulfide bridges. nih.gov
Quantification: Developing assays to measure the concentration of the toxin in biological samples.
High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide highly accurate mass measurements, which aids in the confident identification of peptides and their modifications.
| Mass Spectrometry Technique | Application in this compound Research | Key Data Output |
| MALDI-TOF | Rapidly determining the molecular weights of peptides in a complex mixture like venom. | A spectrum of mass-to-charge ratios representing the different components of the venom. |
| ESI-MS | Soft ionization technique often coupled with liquid chromatography for analyzing peptides. | Provides mass spectra of individual peptides as they elute from the chromatography column. |
| Tandem MS (MS/MS) | Fragmenting a selected peptide to determine its amino acid sequence. | A fragmentation spectrum that can be interpreted to deduce the peptide's primary structure. |
Bioinformatics and Computational Modeling Approaches in Theraphotoxin Research
Bioinformatics and computational modeling play a crucial role in modern toxin research, from the initial identification of a novel toxin to predicting its structure and function. For this compound, bioinformatics tools are essential for comparing its amino acid sequence to databases of known toxins, which can provide initial hypotheses about its potential biological target and mechanism of action. For example, a related theraphotoxin, U-theraphotoxin-Pv1a_1, was found to have 75-81% sequence identity with other known theraphotoxins, suggesting a similar function. nih.gov
Computational modeling can be used to predict the three-dimensional structure of a toxin based on its amino acid sequence, a process known as homology modeling. This is particularly useful when experimental structures from NMR or X-ray crystallography are not available. These predicted structures can then be used in molecular docking simulations to visualize how the toxin might bind to a target ion channel. This can help to identify key amino acid residues involved in the interaction and guide future experiments, such as site-directed mutagenesis, to validate the model.
| Computational Approach | Purpose in Theraphotoxin Research | Example Application |
| Sequence Alignment | Comparing the amino acid sequence of a new toxin to known toxins. | Identifying this compound as a member of the theraphotoxin family based on sequence similarity. |
| Homology Modeling | Predicting the 3D structure of a toxin based on the known structure of a related protein. | Generating a structural model of this compound to understand its overall fold and the spatial arrangement of its disulfide bonds. |
| Molecular Docking | Simulating the interaction between the toxin and its target protein (e.g., an ion channel). | Predicting the binding site of this compound on a specific ion channel and identifying key interacting residues. |
Future Research Directions and Conceptual Applications of U Theraphotoxin Aju1a in Basic Science
U-theraphotoxin-Aju1a as a Molecular Probe for Fungal Cell Biology and Ion Channel Research
The primary known function of this compound is its potent antifungal activity. This characteristic makes it a promising molecular probe for dissecting the intricacies of fungal cell biology. Its mechanism of action, which involves interaction with and disruption of the fungal cell wall and membrane, allows researchers to investigate the composition, structure, and dynamics of these essential fungal components. mdpi.comresearchgate.net By employing fluorescently labeled this compound, scientists can visualize its binding sites on the fungal cell surface, providing insights into the distribution of specific molecular targets. nih.gov This approach can help in identifying novel components of the fungal cell wall that are crucial for its integrity and function.
While its primary characterization is as an antifungal peptide, the broader family of theraphotoxins is renowned for its members that potently and selectively modulate the activity of various ion channels. mdpi.comnih.gov Although the specific ion channel targets of this compound are not yet fully elucidated, its classification as an ion channel impairing toxin suggests it may interact with ion channels in fungal or other cell types. Future research could explore its effects on known fungal ion channels, which are involved in processes such as nutrient uptake, pH homeostasis, and virulence. By studying how this compound modulates these channels, researchers can gain a deeper understanding of their physiological roles in fungi.
Furthermore, the potential dual activity of this compound as both an antifungal agent and an ion channel modulator presents an exciting avenue for research. Investigating the interplay between these two functions could reveal novel mechanisms of toxicity and provide a more comprehensive understanding of its biological role. The use of this compound as a molecular probe in these studies can significantly contribute to the fields of mycology and ion channel pharmacology.
Exploration of Synthetic this compound Analogues for Mechanistic and Pre-clinical Studies
The chemical synthesis of this compound and its analogues is a critical step towards unraveling its structure-function relationships and exploring its therapeutic potential. The creation of synthetic analogues allows for the systematic modification of the peptide's amino acid sequence, enabling researchers to identify the key residues responsible for its antifungal activity and potential ion channel modulation. nih.gov By substituting specific amino acids, scientists can probe the importance of charge, hydrophobicity, and steric factors in the toxin's interaction with its molecular targets.
Key Research Areas for Synthetic Analogues:
| Research Area | Objective | Potential Impact |
| Structure-Activity Relationship (SAR) Studies | To identify the minimal functional domain of the peptide responsible for its antifungal activity. | Development of smaller, more potent, and more easily synthesized antifungal agents. |
| Enhanced Selectivity and Potency | To modify the peptide to increase its specificity for fungal cells over host cells. | Reduction of potential off-target effects and improvement of the therapeutic index. |
| Improved Pharmacokinetic Properties | To alter the peptide's stability, solubility, and resistance to proteolysis. | Enhancement of the peptide's viability as a potential therapeutic agent. |
| Mechanistic Probes | To create analogues with specific modifications (e.g., photo-activatable groups) to identify binding partners. | Elucidation of the precise molecular targets and mechanisms of action. |
Pre-clinical studies with promising synthetic analogues could then be initiated to evaluate their efficacy and safety in models of fungal infections. These studies would provide crucial data on the in vivo activity of the compounds and their potential for further development as novel antifungal drugs. The exploration of synthetic this compound analogues represents a rational, bottom-up approach to drug discovery, leveraging the unique properties of a natural product to design improved therapeutic candidates. frontiersin.org
Contribution of this compound Research to the Broader Understanding of Venom Toxin Evolution and Function
The study of this compound offers valuable insights into the evolution and functional diversification of venom toxins, particularly within the Theraphosidae family of spiders. The presence of a potent antifungal peptide in the venom of Avicularia juruensis raises interesting questions about the selective pressures that have shaped the composition of spider venoms. While many spider venom toxins are neurotoxic and primarily function to paralyze prey, the existence of antimicrobial peptides suggests a dual role for venom in both predation and defense against microbial pathogens. mdpi.com
This compound belongs to the inhibitor cystine knot (ICK) structural family, a widespread and highly stable scaffold found in the venoms of numerous spiders and other venomous creatures. wikipedia.orgnih.gov The remarkable stability of the ICK motif, conferred by its three interlocking disulfide bonds, makes it an evolutionarily successful scaffold that can tolerate significant sequence variation without losing its structural integrity. mdpi.combiorunstar.com This structural plasticity has allowed for the evolution of a vast diversity of toxins with a wide range of biological activities, all originating from a common ancestral scaffold. pnas.orgelifesciences.org
By comparing the sequence and function of this compound with other ICK toxins from different spider lineages, researchers can trace the evolutionary trajectory of this toxin family. Such comparative studies can reveal how gene duplication and subsequent neofunctionalization have led to the emergence of toxins with novel activities, such as the antifungal properties of Juruin. Understanding the evolutionary mechanisms that generate this functional diversity is fundamental to appreciating the complexity of venom arsenals and provides a roadmap for the discovery of novel bioactive compounds. nih.gov
Conceptual Frameworks for Scaffold Development Derived from this compound for Novel Bioactive Compound Design
The inhibitor cystine knot (ICK) motif of this compound represents a highly attractive and robust scaffold for the design of novel bioactive compounds. wikipedia.orgmdpi.combiorunstar.com Its inherent stability to thermal and chemical denaturation, as well as its resistance to proteases, makes it an ideal framework for developing peptide-based therapeutics with improved pharmacokinetic properties. nih.gov The loops connecting the cysteine residues that form the knot are hypervariable and can be engineered to display different amino acid sequences, thereby conferring novel binding specificities and biological activities.
Conceptual Approaches for Scaffold-Based Design:
Grafting of Bioactive Epitopes: Short, bioactive peptide sequences from other proteins or peptides can be "grafted" onto the this compound scaffold. This approach aims to transfer the desired biological activity to a stable and constrained framework, potentially enhancing its potency and selectivity.
Directed Evolution and Library Screening: Large libraries of this compound variants with randomized loop sequences can be generated and screened for novel activities. Techniques such as phage display or yeast surface display can be employed to rapidly identify variants that bind to a specific target of interest, such as a cancer cell receptor or a viral protein.
Computational Design: Molecular modeling and computational design algorithms can be used to predict the effects of amino acid substitutions on the structure and function of the this compound scaffold. This in silico approach can guide the rational design of novel peptides with desired properties, reducing the need for extensive experimental screening.
The development of a versatile and stable scaffold like this compound for "scaffold-based drug design" holds immense promise for the creation of a new generation of peptide-based therapeutics. By leveraging the evolutionary wisdom embodied in this ancient molecular architecture, scientists can engineer novel compounds with tailored activities to address a wide range of diseases.
Q & A
Q. What gaps exist in understanding this compound’s interaction with non-neuronal targets?
- Methodology : Transcriptomic profiling (e.g., RNA-seq) of toxin-treated tissues to identify off-target gene expression changes. Use CRISPR-Cas9 screens to map novel binding partners .
Q. How can computational models improve the prediction of this compound’s bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
